Allylpentafluorobenzene
Overview
Description
Allylpentafluorobenzene (APFB) is a versatile organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid that is soluble in water and organic solvents. APFB has been used in the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the production of fluoropolymers and in the manufacture of semiconductor materials. In addition, APFB has been used as a reagent in the synthesis of a variety of heterocyclic compounds.
Scientific Research Applications
Surface Modification and Hydrophobic Properties
- Allylpentafluorobenzene (APFB) has been used in plasma polymerization on polyimide films, creating ultra-hydrophobic surfaces with water contact angles as high as 174°/135°. This process involves controlling glow discharge parameters to preserve fluorinated aromatic groups in the plasma-polymerized APFB (pp-APFB) films (Zhang et al., 2002).
Nanostructured Fluoropolymer Films
- APFB is utilized in the deposition of nanostructured fluoropolymer films on silicon substrates. By manipulating factors like substrate temperature and system pressure, films composed of uniform nanospheres are created, showing potential for applications in nanotechnology (Fu et al., 2003).
Application on Copper Surfaces
- In studies involving copper surfaces, plasma polymerization of APFB resulted in ultra-hydrophobic surfaces with water contact angles greater than 140°. This research highlights the potential of APFB in modifying metallic surfaces for various industrial applications (Yang et al., 2002).
Copolymer Synthesis for Enhanced Hydrophobicity
- APFB has been used in the synthesis of alternating fluoropolyalkene–carbon monoxide copolymers. These copolymers exhibit high hydrophobicity, indicating potential use in materials science and coatings (Murtuza et al., 1999).
Plasma-Enhanced Graft Polymerization
- The use of APFB in plasma-enhanced graft polymerization on silicon surfaces demonstrates its role in creating hydrophobic fluoropolymer thin films. These films, exhibiting enhanced thermal stability, have potential applications in microelectronics and surface engineering (Zou et al., 2001).
Safety and Hazards
Allylpentafluorobenzene is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and storing in a well-ventilated place .
Relevant Papers
One relevant paper I found is titled "Plasma polymerization of this compound on copper surfaces" . The paper discusses the deposition of fluoropolymer films on pristine and N2 plasma-pretreated copper foil surfaces by plasma polymerization of this compound under different glow discharge conditions . The study found that the fluorinated aromatic structure in the deposited polymer films had been preserved to various extents, depending on the input RF power used for the plasma polymerization .
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by Allylpentafluorobenzene are currently unknown Given the compound’s complex structure and potential range of targets, it’s likely that it may influence multiple pathways, leading to diverse downstream effects
Action Environment
The action of this compound may be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules These factors could affect the compound’s stability, efficacy, and the nature of its interactions with its targets
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-prop-2-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5/c1-2-3-4-5(10)7(12)9(14)8(13)6(4)11/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDBTBVNQQBHGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169636 | |
Record name | Allylpentafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-60-3 | |
Record name | 1,2,3,4,5-Pentafluoro-6-(2-propen-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1736-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allylpentafluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001736603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allylpentafluorobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88279 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Allylpentafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allylpentafluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Allylpentafluorobenzene in current research?
A1: this compound (APFB) is primarily investigated for its use in creating hydrophobic and oleophobic surfaces through plasma polymerization. [, , , , , ] This technique deposits thin films of fluoropolymers onto various substrates, including silicon, copper, and polyimide. [, , ]
Q2: How does plasma polymerization of APFB affect the surface properties of materials?
A2: Plasma polymerization of APFB typically results in the formation of nanostructured fluoropolymer films on the substrate surface. [, ] These films can be composed of nanospheres of varying sizes, influencing the surface roughness and wettability. [, ] Researchers have demonstrated that by adjusting plasma parameters like RF power and system pressure, the size and distribution of these nanospheres can be controlled. [] Furthermore, these films often exhibit high hydrophobicity, with water contact angles exceeding 140 degrees reported in some cases. []
Q3: What is the role of the allyl group in APFB during plasma polymerization?
A3: The allyl group (CH2=CH-CH2-) in APFB plays a crucial role in the plasma polymerization process. It is believed to be the primary site for polymerization initiation, with the double bond (C=C) breaking and forming covalent bonds with other APFB molecules or the substrate surface. [, ] This can result in the covalent attachment of the fluoropolymer film to the substrate, enhancing its durability. []
Q4: Beyond plasma polymerization, are there other methods for utilizing APFB in material science?
A5: Yes, APFB can also be copolymerized with carbon monoxide using a palladium(II) catalyst. [] This process yields alternating copolymers with pendant fluorinated groups, resulting in materials with increased hydrophobicity. [] These copolymers have shown potential for blending with other polymers like poly(methyl methacrylate) to enhance their water resistance. []
Q5: What analytical techniques are commonly employed to characterize APFB-derived materials?
A5: A variety of techniques are used to study the properties of APFB-derived materials. These include:
- X-ray photoelectron spectroscopy (XPS): Used to analyze the elemental composition and chemical states within the films. [, ]
- Fourier transform infrared (FTIR) spectroscopy: Provides information about the chemical bonds and functional groups present in the material. [, ]
- Time-of-flight secondary ion mass spectrometry (ToF-SIMS): Offers insights into the molecular structure and composition of the films. [, ]
- Atomic force microscopy (AFM) and scanning electron microscopy (SEM): Used to visualize the surface morphology and assess features like roughness and nanosphere size. [, ]
- Contact angle measurements: Determine the wettability of the modified surfaces. [, ]
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